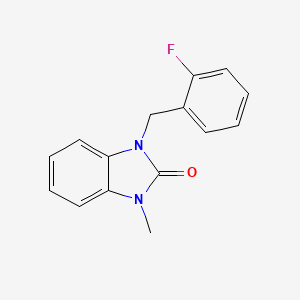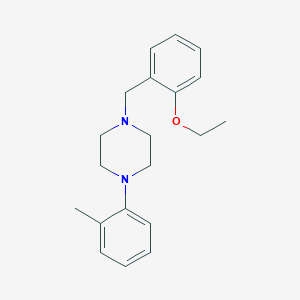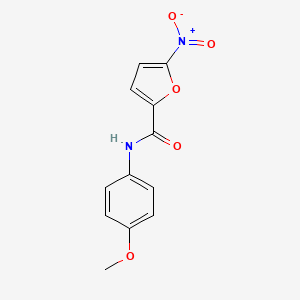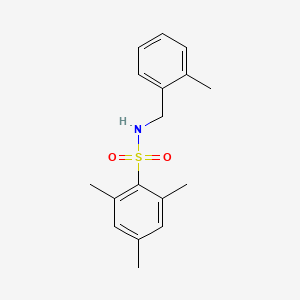![molecular formula C18H19NO3S B5709559 N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5709559.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide, also known as MDMA, is a synthetic psychoactive drug that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential therapeutic applications in the treatment of psychiatric disorders such as post-traumatic stress disorder (PTSD) and anxiety.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide acts primarily by increasing the release of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. This compound also increases the release of other neurotransmitters, such as dopamine and norepinephrine, which contribute to its psychoactive effects. The precise mechanism of action of this compound is still not fully understood and is the subject of ongoing research.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. In addition to its effects on neurotransmitter release, this compound can cause changes in heart rate, blood pressure, body temperature, and electrolyte balance. These effects can be potentially harmful, especially at high doses or in individuals with pre-existing medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide has several advantages as a research tool, including its ability to enhance empathy and communication, which can be useful in studying social behavior and interpersonal relationships. However, this compound also has limitations as a research tool, including its potential for neurotoxicity and its complex pharmacology, which can make it difficult to interpret results.
Direcciones Futuras
There are several areas of future research that could further our understanding of N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide and its potential therapeutic applications. These include:
1. Investigating the long-term effects of this compound use on brain function and mental health.
2. Developing safer and more effective methods of synthesizing this compound.
3. Studying the potential therapeutic applications of this compound in other psychiatric disorders, such as addiction and eating disorders.
4. Exploring the use of this compound in combination with other psychotherapeutic techniques, such as cognitive-behavioral therapy.
5. Investigating the potential use of this compound in non-clinical settings, such as enhancing creativity or improving social functioning.
In conclusion, this compound is a synthetic psychoactive drug that has gained popularity as a recreational drug, but also has potential therapeutic applications in the treatment of psychiatric disorders. Its complex pharmacology and potential for harm make it a challenging research tool, but ongoing research is shedding light on its mechanism of action and potential therapeutic benefits.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide is synthesized from safrole, a naturally occurring compound found in plants such as sassafras. The synthesis involves several steps, including isomerization, oxidation, and reduction, to produce the final product. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders. Clinical trials have shown promising results in the treatment of PTSD, anxiety, and depression. This compound-assisted psychotherapy has been shown to enhance the therapeutic process by increasing empathy, reducing fear and defensiveness, and improving communication.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-13-2-5-15(6-3-13)23-9-8-18(20)19-11-14-4-7-16-17(10-14)22-12-21-16/h2-7,10H,8-9,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXIWDNMBXVHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B5709477.png)


![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)

![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)
![methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)


![2-{[(acetylamino)carbonothioyl]amino}benzamide](/img/structure/B5709548.png)
![4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5709549.png)
![4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5709551.png)

